2-(Benzylthio)propanoic acid

CAS No.: 6182-85-0

Cat. No.: VC1968440

Molecular Formula: C10H12O2S

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6182-85-0 |

|---|---|

| Molecular Formula | C10H12O2S |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | 2-benzylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |

| Standard InChI Key | QKHQITUHYKZKJI-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)SCC1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)O)SCC1=CC=CC=C1 |

Introduction

Structural Characteristics and Properties

Chemical Structure

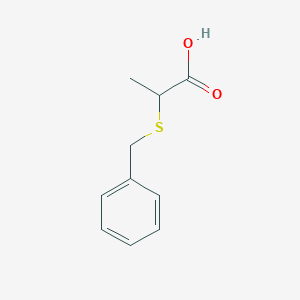

2-(Benzylthio)propanoic acid features three key structural components that define its chemical behavior: a benzyl group, a sulfur atom, and a propanoic acid moiety. The molecular structure contains a stereogenic center at the α-carbon of the propanoic acid group, giving rise to potential optical isomerism that can be valuable in stereoselective synthesis. The benzylthio group (-SCH2C6H5) is connected to this α-carbon, creating a distinctive arrangement that influences the compound's reactivity patterns and applications. This configuration allows for selective chemical modifications at multiple sites, including the carboxylic acid function, the sulfur atom, and the aromatic ring, providing considerable versatility for synthetic applications.

The spatial arrangement of atoms in 2-(Benzylthio)propanoic acid contributes to its specific chemical behavior, particularly in reactions involving nucleophilic or electrophilic reagents. The presence of both an electron-rich sulfur atom and a carboxylic acid group within the same molecule creates interesting electronic effects that can be exploited in various synthetic transformations. The benzyl group adds lipophilic character to the molecule, which can influence solubility properties and interactions with biological systems in pharmaceutical applications.

Physical Properties

2-(Benzylthio)propanoic acid exhibits distinctive physical characteristics that influence its handling, storage, and application in synthetic processes. The compound typically exists as a crystalline solid under standard conditions, with properties consistent with other organosulfur carboxylic acids of similar molecular weight .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12O2S | |

| Molecular Weight | 196.27 g/mol | |

| Physical State | Crystalline solid | Inferred |

| CAS Numbers | 6182-85-0, 2899-64-1 | |

| MDL Number | MFCD00052369 |

The solubility profile of 2-(Benzylthio)propanoic acid indicates good compatibility with common organic solvents used in synthetic chemistry, including dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol . This solubility characteristic facilitates its use in solution-phase chemistry and enables diverse reaction conditions to be employed in transformations involving this compound . The crystalline nature of the compound is advantageous for purification processes, allowing isolation through recrystallization techniques that are commonly employed in laboratory and industrial settings .

Chemical Properties

The chemical properties of 2-(Benzylthio)propanoic acid are primarily determined by its functional groups, with the carboxylic acid and benzylthio moieties defining its reactivity profile. The carboxylic acid group exhibits typical acidic behavior, readily forming salts with bases and participating in esterification reactions with alcohols under appropriate conditions. The sulfur atom in the benzylthio group functions as a nucleophilic center, capable of participating in various transformations including oxidation to sulfoxides and sulfones.

These chemical characteristics enable 2-(Benzylthio)propanoic acid to undergo a diverse range of reactions that modify its structure and properties. The carboxylic acid function can be converted to derivatives such as esters, amides, or reduced to alcohols, while the sulfur atom can be oxidized or involved in substitution reactions. The benzylic position adjacent to sulfur may also participate in certain transformations, providing additional sites for structural elaboration. This multifaceted reactivity profile makes 2-(Benzylthio)propanoic acid a versatile synthetic intermediate with applications across various domains of chemical research and development .

Synthetic Methodologies

Traditional Synthesis Routes

The synthesis of 2-(Benzylthio)propanoic acid typically employs nucleophilic substitution reactions as the primary approach. A common synthetic strategy involves the reaction of benzyl mercaptan with a suitable propanoic acid derivative, most notably 2-bromopropanoic acid, under basic conditions. This substitution reaction proceeds through an SN2 mechanism, where the thiolate anion generated from benzyl mercaptan acts as the nucleophile, displacing the halide leaving group from the α-carbon of the propanoic acid derivative.

The reaction can be represented by the following general scheme:

C6H5CH2SH + Br-CH(CH3)COOH + Base → C6H5CH2S-CH(CH3)COOH + HBr

This transformation typically employs bases such as potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate the deprotonation of the thiol component . Reaction solvents commonly include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which provide suitable solubility for both the organic reactants and inorganic base . The reaction progress can be monitored using thin-layer chromatography (TLC), and the product is isolated through appropriate workup procedures followed by purification methods such as recrystallization or column chromatography .

Chemical Reactivity Profile

Oxidation Reactions

The sulfur atom in 2-(Benzylthio)propanoic acid presents a reactive site for oxidation reactions, leading to the formation of sulfoxides and sulfones. These transformations modify the electronic and steric properties of the molecule, creating derivatives with altered reactivity patterns and potential applications. Oxidation reactions typically employ oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), with the degree of oxidation controllable through reagent selection and reaction conditions.

The oxidation process can be represented by the following transformations:

-

Oxidation to sulfoxide:

C6H5CH2S-CH(CH3)COOH + [O] → C6H5CH2S(=O)-CH(CH3)COOH -

Further oxidation to sulfone:

C6H5CH2S(=O)-CH(CH3)COOH + [O] → C6H5CH2S(=O)2-CH(CH3)COOH

The resulting sulfoxide and sulfone derivatives exhibit increased polarity compared to the parent compound, which affects their solubility properties and interactions with biological targets. These oxidized derivatives may serve as intermediates in further synthetic transformations or as final products with specific applications in areas such as medicinal chemistry. The controlled oxidation of the sulfur atom provides a method for diversifying compound libraries based on the 2-(Benzylthio)propanoic acid scaffold, enabling the creation of derivatives with fine-tuned properties for targeted applications.

Reduction Reactions

The carboxylic acid group in 2-(Benzylthio)propanoic acid can undergo reduction to yield the corresponding alcohol, 2-(benzylthio)propanol. This transformation preserves the carbon-sulfur bond while modifying the functional group reactivity at the carbonyl site. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) and borane complexes, which effectively reduce carboxylic acids to primary alcohols under appropriate conditions.

The reduction reaction can be represented as:

C6H5CH2S-CH(CH3)COOH + reducing agent → C6H5CH2S-CH(CH3)CH2OH

Market Analysis and Economic Aspects

Current Market Status

The market for 2-(Benzylthio)propanoic acid operates within the specialty chemicals sector, with the compound being commercially available from various chemical suppliers . Although comprehensive market data is limited in the provided search results, the existence of a dedicated market research report suggests sufficient commercial interest to warrant detailed analysis of production, consumption, and trade patterns . The compound's status as a research chemical and synthetic intermediate positions it within the fine chemicals market segment, serving specialized applications rather than high-volume commodity uses.

Current pricing information extracted from search result indicates the following commercial values:

| Package Size | Purity | Price (USD) | Supplier | Updated |

|---|---|---|---|---|

| 1 g | 95.00% | $765.23 | American Custom Chemicals Corporation | 2021-12-16 |

| 2.5 g | 95.00% | $1065.66 | American Custom Chemicals Corporation | 2021-12-16 |

| 5 g | 95.00% | $1295.03 | American Custom Chemicals Corporation | 2021-12-16 |

This pricing structure reflects the compound's positioning as a specialty chemical rather than a bulk commodity, with relatively high per-gram costs typical of research-grade materials and pharmaceutical intermediates . The price points suggest production volumes consistent with specialty applications rather than large-scale industrial processes, aligning with its role as a value-added intermediate compound used in the synthesis of higher-value products.

The compound is identified with multiple CAS numbers (6182-85-0 and 2899-64-1) in the search results, potentially indicating different forms or grades of the same basic structure . This diversity could reflect market segmentation based on specific applications or quality requirements, with different suppliers potentially offering variants optimized for particular uses in research or industrial contexts.

Future Market Prospects

The future market outlook for 2-(Benzylthio)propanoic acid will likely be influenced by developments in its application areas, particularly pharmaceutical research, specialty materials, and fine chemicals production . Several factors may shape market dynamics in the coming years:

-

Pharmaceutical pipeline development: As drug discovery efforts continue to explore novel chemical spaces, the demand for versatile building blocks like 2-(Benzylthio)propanoic acid may increase, particularly if derivatives demonstrate promising biological activities in emerging therapeutic areas .

-

Green chemistry initiatives: Growing emphasis on sustainable chemical processes could drive innovation in the synthesis of 2-(Benzylthio)propanoic acid, potentially leading to more environmentally friendly production methods that could expand its applications and market reach .

-

Technological advancements: Innovations in areas such as catalysis, flow chemistry, and analytical techniques may enable more efficient production or novel applications of this compound, potentially opening new market opportunities.

-

Regulatory developments: Changes in regulations governing chemical production, safety, and environmental impact may influence manufacturing practices and market availability of organosulfur compounds including 2-(Benzylthio)propanoic acid.

The market research report mentioned in search result likely contains more detailed projections for the 2-(Benzylthio)propanoic acid market through 2025, including quantitative forecasts and regional market analyses . This document would provide valuable insights into anticipated demand patterns, emerging applications, and competitive dynamics in the global market for this specialty chemical, offering a more comprehensive view of future market prospects than can be inferred from the limited information in the available search results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume